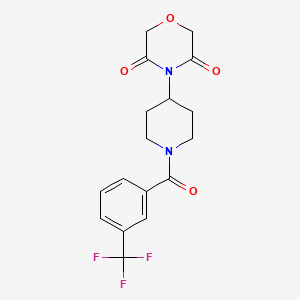
4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring and a morpholine-3,5-dione structure
Wirkmechanismus
Target of Action
Similar compounds with a piperidine nucleus have been found to interact with a variety of targets, including viral proteins and cellular proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps:
-
Formation of the Benzoyl Intermediate: : The synthesis begins with the introduction of the trifluoromethyl group to the benzoyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
-
Piperidine Ring Formation: : The next step involves the formation of the piperidine ring. This can be done by reacting the benzoyl intermediate with piperidine under basic conditions, often using sodium hydride or potassium carbonate as the base.
-
Morpholine-3,5-dione Formation: : The final step is the cyclization to form the morpholine-3,5-dione ring. This can be achieved by reacting the piperidine intermediate with a suitable dione precursor under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and morpholine-3,5-dione moieties, potentially converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl and morpholine-3,5-dione moieties.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may be investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-2,5-dione
- 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,4-dione
Uniqueness
Compared to similar compounds, 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may exhibit unique reactivity due to the specific positioning of the trifluoromethyl group and the morpholine-3,5-dione ring. This structural arrangement can influence its chemical stability, reactivity, and interaction with biological targets, making it a distinct entity in its class.
Eigenschaften
IUPAC Name |
4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-2-11(8-12)16(25)21-6-4-13(5-7-21)22-14(23)9-26-10-15(22)24/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMGYIWNUONTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














